molecular formula C11H14Cl2N2 B2367191 1-(Aminomethyl)naphthalen-2-amine dihydrochloride CAS No. 1989659-22-4

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

Cat. No.: B2367191
CAS No.: 1989659-22-4
M. Wt: 245.15
InChI Key: CWIPDCVCQBVACV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)naphthalen-2-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₄N₂. It is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

1-(Aminomethyl)naphthalen-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is used in the study of biological processes and as a fluorescent probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

The synthesis of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride typically involves the reaction of naphthalene derivatives with amines under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:

    Nitration: Naphthalene is nitrated to form nitronaphthalene.

    Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.

    Aminomethylation: The aminonaphthalene undergoes aminomethylation to introduce the aminomethyl group.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the aminomethylated product with hydrochloric acid

Chemical Reactions Analysis

1-(Aminomethyl)naphthalen-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino groups.

    Condensation: It can participate in condensation reactions to form Schiff bases and other derivatives

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Aminomethyl)naphthalen-2-amine dihydrochloride can be compared with other similar compounds, such as:

    1,2-Diaminonaphthalene: Similar in structure but lacks the dihydrochloride salt form.

    Naphthylamines: Compounds with similar naphthalene backbone but different functional groups.

    Aminomethyl derivatives: Compounds with aminomethyl groups attached to different aromatic systems.

The uniqueness of this compound lies in its specific combination of functional groups and its solubility properties, which make it suitable for a wide range of applications .

Properties

IUPAC Name

1-(aminomethyl)naphthalen-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIPDCVCQBVACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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